6-Bromoindolin-3-one
CAS No.:
Cat. No.: VC15955436
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrNO |
|---|---|
| Molecular Weight | 212.04 g/mol |
| IUPAC Name | 6-bromo-1,2-dihydroindol-3-one |
| Standard InChI | InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,10H,4H2 |
| Standard InChI Key | OWYSVEDQOBNXQY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)C2=C(N1)C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Properties
6-Bromoindolin-3-one, with the molecular formula C₈H₆BrNO and a molar mass of 212.04 g/mol, belongs to the indolinone family. Its IUPAC name is 6-bromo-1,2-dihydro-3H-indol-3-one, and it is alternatively referred to as tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate in protected forms . The compound’s structure features a bicyclic framework comprising a benzene ring fused to a pyrrolidone ring, with bromine substitution at the 6-position enhancing its electrophilic reactivity.
Physicochemical Characteristics
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Solubility: Demonstrates solubility in polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF), but limited solubility in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the ketone moiety.
Synthesis and Industrial Preparation
The synthesis of 6-bromoindolin-3-one typically involves multi-step reactions starting from 6-bromoindole. A patented method outlines a four-step process :
Step 1: Friedel-Crafts Acylation
6-Bromoindole (40 g) reacts with oxalyl chloride (60 g) in anhydrous DCM using aluminum chloride (15 g) as a catalyst. Refluxing for 2 hours yields 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (47 g, 77.5% yield).
Step 2: Amidation
The acyl chloride intermediate (45 g) undergoes ammonolysis in aqueous ammonia, producing 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (32 g, 71% yield).
Step 3: Reduction
The amide is reduced using lithium aluminum hydride (LiAlH₄) to form 2-(6-bromo-1H-indol-3-yl)ethanamine (28 g).
Table 1: Synthesis Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | AlCl₃, oxalyl chloride | Reflux, 2 hrs | 77.5 |
| 2 | NH₃, H₂O | RT, 4 hrs | 71 |
| 3 | LiAlH₄ | THF, 0°C | 89 |
| 4 | Boc₂O, DMAP | THF, RT | 92 |
Pharmacological Applications and Mechanisms
6-Bromoindolin-3-one derivatives exhibit potent anticancer activity. A 2021 study evaluated bis-indolinones containing bromo substitutions, revealing that compound 5b (a 6-bromoindolin-3-one analog) showed a mean GI₅₀ of 0.91 µM across 60 cancer cell lines, with exceptional activity against Jurkat leukemia cells (GI₅₀ = 0.51 µM) .
Mechanisms of Action
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Apoptosis Induction: Activates caspase-3/7 pathways, leading to DNA fragmentation and phosphatidylserine externalization .
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Cell Cycle Arrest: Blocks Jurkat cells at the G₂/M phase (45% arrest at 1 µM) .
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Oxidative Stress: Increases intracellular ROS levels by 2.5-fold, triggering mitochondrial membrane depolarization .
Table 2: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | GI₅₀ (µM) | LC₅₀ (µM) |
|---|---|---|---|
| 5b | Jurkat (Leukemia) | 0.51 | 12.4 |
| 5b | MCF-7 (Breast) | 1.02 | 18.7 |
| 4c | A549 (Lung) | 1.15 | 15.9 |
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Structural Optimization: Introduce electron-withdrawing groups at the 4-position to enhance potency.
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Combination Therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) in solid tumors.
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